Structural Uniqueness vs. Clinical 4-Anilinoquinazolines (Gefitinib, Erlotinib) Measured by Physicochemical Property Divergence
The compound exhibits a markedly higher predicted lipophilicity and topological polar surface area compared to the clinical EGFR inhibitors Gefitinib and Erlotinib, arising from its unique C-2 4-fluorophenyl ethanone thioether appendage [1][2]. This divergence is critical for research applications where modulation of lipophilicity-driven cell permeability or off-target binding is being investigated.
| Evidence Dimension | Lipophilicity (XLogP3/cLogP) |
|---|---|
| Target Compound Data | 5.7 [1] |
| Comparator Or Baseline | Gefitinib cLogP 3.64-4.15 [2]; Erlotinib cLogP 3.07-3.2 [3] |
| Quantified Difference | ΔXLogP3 = +1.55 to +2.06 (more lipophilic) relative to clinical comparators' upper and lower reported bounds. |
| Conditions | Predicted partition coefficient (XLogP3) from computed properties (Kuujia.com) vs. reported experimental/computed cLogP values for Gefitinib (PMC) and Erlotinib (PMC). |
Why This Matters
The substantial increase in lipophilicity directly impacts a research compound's permeability, solubility, and potential binding to hydrophobic kinase pockets, making this compound a distinct tool for probing lipophilicity-selectivity relationships [1].
- [1] Kuujia.com. Computed Properties for CAS 688356-18-5. XLogP3: 5.7. Accessed May 2026. View Source
- [2] PubMed Central (PMC). Table 1, Gefitinib physicochemical properties. cLogP: 3.64-4.15. Accessed May 2026. View Source
- [3] PubMed Central (PMC). Tables 2 and 4, Erlotinib physicochemical properties. cLogP: 3.07-3.2. Accessed May 2026. View Source
